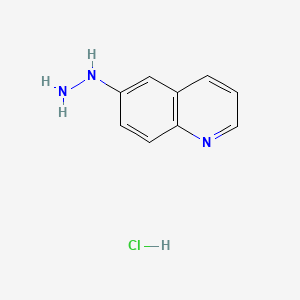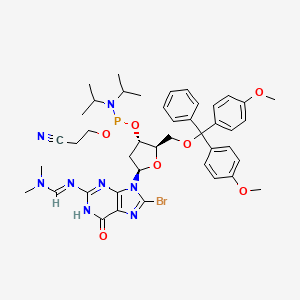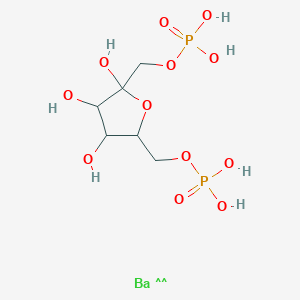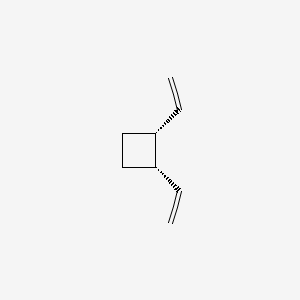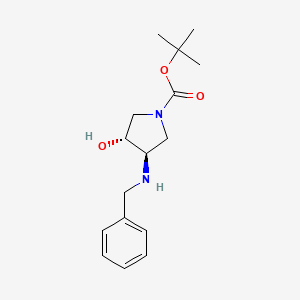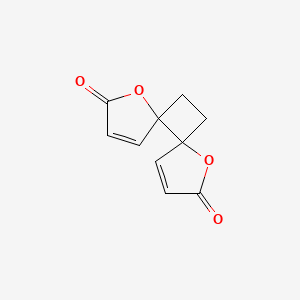
アネモニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anemonin is a tri-spirocyclic dibutenolide natural product found in members of the buttercup family (Ranunculaceae) such as Ranunculus bulbosus, Ranunculus ficaria, Ranunculus sardous, Ranunculus sceleratus, and Clematis hirsutissima . It was originally isolated in 1792 by M. Heyer . Anemonin is the dimerization product of the toxin protoanemonin . This compound is known for its unique biological properties, including its potential as an anti-inflammatory and cosmetic agent .
科学的研究の応用
Anemonin has a wide range of scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions: Anemonin can be synthesized from protoanemonin through a photochemical process. The dimerization of protoanemonin in the presence of radiation from a mercury lamp yields anemonin with a 75% yield .
Industrial Production Methods: The extraction of anemonin from natural sources involves the use of plants from the Ranunculaceae family. For instance, the extraction from Ranunculus japonicus involves optimizing conditions such as the concentration of sodium chloride, extraction times, and drying temperature. The best conditions for extraction include using 15% sodium chloride, four extraction cycles, and drying at 60 degrees Celsius under 0.08 Mpa pressure . Another method involves using Pulsatilla chinensis as the source, with methanol extraction being the most effective .
化学反応の分析
Types of Reactions: Anemonin undergoes various chemical reactions, including photochemical dimerization, oxidation, and reduction.
Common Reagents and Conditions:
Photochemical Dimerization: Protoanemonin dimerizes to form anemonin under the influence of radiation from a mercury lamp.
Oxidation and Reduction:
Major Products: The primary product of the photochemical dimerization of protoanemonin is anemonin .
作用機序
Anemonin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: Anemonin targets protein kinase C-theta, inhibiting its translation and thereby reducing inflammation in conditions like ulcerative colitis.
Neuroprotective Effects: It improves antioxidant activities and inhibits apoptosis pathways, providing protection against cerebral ischemia and reperfusion injury.
類似化合物との比較
Protoanemonin: The precursor to anemonin, formed from the enzymatic cleavage of ranunculin.
Ranunculin: A glycoside that, upon enzymatic cleavage, releases protoanemonin.
Uniqueness of Anemonin: Anemonin is unique due to its tri-spirocyclic structure and its formation through a highly selective photochemical dimerization process. Its biological properties, such as anti-inflammatory and neuroprotective effects, further distinguish it from similar compounds .
特性
CAS番号 |
508-44-1 |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |
InChI |
InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1 |
InChIキー |
JLUQTCXCAFSSLD-NXEZZACHSA-N |
異性体SMILES |
C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2 |
SMILES |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |
正規SMILES |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





